molecular formula C16H20BNO2 B3026995 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile CAS No. 1206641-31-7

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

Cat. No.: B3026995
CAS No.: 1206641-31-7
M. Wt: 269.1
InChI Key: LQTZQARAJYGKBH-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS: 1206641-31-7) is a boronic ester derivative featuring a cyclopropane ring fused to a nitrile group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₆H₂₀BNO₂, with a molecular weight of 269.15 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under palladium catalysis. It is stored under dry conditions at 2–8°C and carries the hazard statement H302 (harmful if swallowed) .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTZQARAJYGKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698338
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206641-31-7
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications based on available research.

  • Chemical Formula : C17H22BNO2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 1245831-55-3

The compound features a cyclopropanecarbonitrile group attached to a phenyl ring that is substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Dioxaborolane Moiety : The tetramethyl-1,3,2-dioxaborolane can be synthesized using pinacol and boron reagents.
  • Coupling Reaction : The dioxaborolane is then coupled with a suitable phenyl compound through Suzuki coupling or related methods.
  • Cyclopropanation : The final step involves the introduction of the cyclopropanecarbonitrile group via cyclopropanation reactions.

Anticancer Potential

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : Boron compounds have been observed to interfere with cellular signaling pathways that regulate cell growth and survival. They may induce apoptosis in cancer cells through oxidative stress mechanisms or by modulating gene expression.

Antimicrobial Properties

Research has also suggested that boron-containing compounds possess antimicrobial activity. The specific activity of this compound against various pathogens remains to be fully elucidated but offers a promising avenue for further investigation.

Study 2: Antimicrobial Efficacy

In vitro assays evaluating the antimicrobial properties of related boron compounds showed effective inhibition against a range of Gram-positive and Gram-negative bacteria. Further research is needed to assess the specific efficacy of this compound against microbial strains.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Apoptosis InductionInduces cell death via oxidative stress

Comparison with Similar Compounds

Fluorinated Analogues

  • Applications: Suitable for synthesizing fluorinated biaryl structures in medicinal chemistry.

Carboxamide Derivatives

  • N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6, C₁₆H₂₂BNO₃) Key Difference: Replacement of the nitrile group with a carboxamide improves solubility in polar solvents but reduces electrophilicity, limiting utility in certain coupling reactions . Applications: Used in peptide-boronate conjugates for protease inhibition studies.

Cyclobutane Analogues

Reactivity in Cross-Coupling Reactions

Compound Catalyst System Reaction Yield Key Application Reference
Target Compound (1206641-31-7) PdCl₂(dppf)-CH₂Cl₂, K₂CO₃ ~70–80% Synthesis of quinoline-based ALDH1A1 inhibitors
3-(Tetramethyl-dioxaborolan-2-yl)benzonitrile (214360-46-0) Pd(PPh₃)₄, Na₂CO₃ ~65% Biaryl nitrile intermediates
4’-(Tetramethyl-dioxaborolan-2-yl)biphenyl-4-carbonitrile (406482-72-2) Pd(OAc)₂, SPhos ~85% Liquid crystal precursors

Key Observations :

  • The target compound exhibits higher yields in PdCl₂(dppf)-CH₂Cl₂-catalyzed reactions due to optimal steric compatibility with the dppf ligand .
  • Biphenyl derivatives (e.g., 406482-72-2) show superior yields in less sterically demanding couplings, attributed to planar geometry .

Physicochemical Properties

Compound (CAS) Molecular Weight Solubility Melting Point Stability
1206641-31-7 (Target) 269.15 Insoluble in H₂O Not reported Stable at 2–8°C
917397-94-5 (Fluorinated) 283.14 Moderate in DMF 87°C Hygroscopic
1031747-40-6 (Carboxamide) 287.17 Soluble in DMSO 92°C Air-stable
2326492-11-7 (Cyclobutane) 295.16 Low in H₂O Not reported Light-sensitive

Notable Trends:

  • Nitrile-containing derivatives (e.g., target compound) exhibit lower solubility in polar solvents compared to carboxamide analogues.
  • Fluorinated variants show higher melting points due to enhanced crystallinity from fluorine’s electronegativity .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves coupling a pre-functionalized aryl halide (e.g., bromophenyl cyclopropanecarbonitrile) with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation . Key steps include:

  • Step 1: Activation of the aryl halide using Pd catalysts (e.g., Pd(dppf)Cl₂).
  • Step 2: Boronate ester formation under inert conditions (e.g., N₂ atmosphere).
  • Step 3: Purification via column chromatography to isolate the boronic ester. Challenges include minimizing hydrolysis of the boronate group and controlling steric effects from the cyclopropane ring .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling: Conduct reactions under anhydrous conditions (e.g., glovebox) due to moisture sensitivity of the dioxaborolane group. Use aprotic solvents like THF or DCM .
  • Storage: Store at –20°C in sealed, argon-flushed vials. Include molecular sieves to absorb residual moisture .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) enhances coupling with electron-deficient aryl partners due to improved oxidative addition .
  • Base Optimization: Use K₃PO₄ or Cs₂CO₃ to stabilize the boronate intermediate and prevent protodeboronation .
  • Solvent Effects: Dioxane/water mixtures (9:1) balance solubility and reactivity. Microwave-assisted heating (80–100°C) reduces reaction time .
  • Monitoring Byproducts: LC-MS can detect cyclopropane ring-opening side products, which are minimized at lower temperatures (<80°C) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • ¹H NMR: The cyclopropane protons (δ 1.2–1.5 ppm) may split into multiplets due to restricted rotation. Use 2D NOESY to confirm spatial proximity to the aromatic ring .
  • ¹¹B NMR: A singlet at δ 30–32 ppm confirms the intact dioxaborolane group. Broadening suggests hydrolysis, requiring immediate re-purification .
  • X-Ray Crystallography: For unambiguous structural confirmation, grow crystals in hexane/ethyl acetate (3:1) and compare with reported analogs (e.g., C–B bond length: ~1.57 Å) .

Q. What role does the cyclopropane ring play in reactivity and stability?

  • Reactivity: The ring’s strain increases electrophilicity at the adjacent carbonitrile group, facilitating nucleophilic additions (e.g., with amines or Grignard reagents). However, strain can also induce ring-opening under harsh conditions (e.g., strong acids) .
  • Steric Effects: The cyclopropane moiety hinders rotation of the phenyl ring, leading to diastereotopic splitting in NMR. Computational modeling (DFT) predicts torsional barriers of ~10 kcal/mol .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions .

Data Contradiction Analysis

Q. Why do reported yields vary in cross-coupling reactions using this compound?

Discrepancies arise from:

  • Catalyst Loading: Lower Pd (0.5 mol%) may underperform with sterically hindered substrates, necessitating optimization .
  • Substrate Electronics: Electron-withdrawing groups (e.g., CN) on coupling partners reduce oxidative addition efficiency. Pre-activate aryl halides with CuI additives .
  • Purity of Boronate: Residual pinacol or Pd black can suppress yields. Pre-purify via recrystallization (hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

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